molecular formula C23H45NO7 B14251642 Oxacycloeicosane-2-propanoicacid, 19-amino-16,17,18,20-tetrahydroxy-2-methyl-, (+)- CAS No. 208528-58-9

Oxacycloeicosane-2-propanoicacid, 19-amino-16,17,18,20-tetrahydroxy-2-methyl-, (+)-

Cat. No.: B14251642
CAS No.: 208528-58-9
M. Wt: 447.6 g/mol
InChI Key: CULZKXGOLIWOSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxacycloeicosane-2-propanoicacid, 19-amino-16,17,18,20-tetrahydroxy-2-methyl-, (+)- is a complex organic compound with the molecular formula C23H45NO7 and a molecular weight of 447.6 . This compound is characterized by its unique structure, which includes multiple hydroxyl groups and an amino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxacycloeicosane-2-propanoicacid, 19-amino-16,17,18,20-tetrahydroxy-2-methyl-, (+)- involves multiple steps, typically starting with the formation of the oxacycloeicosane ring This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Oxacycloeicosane-2-propanoicacid, 19-amino-16,17,18,20-tetrahydroxy-2-methyl-, (+)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the amino group can produce primary amines.

Scientific Research Applications

Oxacycloeicosane-2-propanoicacid, 19-amino-16,17,18,20-tetrahydroxy-2-methyl-, (+)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Oxacycloeicosane-2-propanoicacid, 19-amino-16,17,18,20-tetrahydroxy-2-methyl-, (+)- involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups play a crucial role in its binding to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Oxacycloeicosane-2-propanoicacid, 19-amino-16,17,18,20-tetrahydroxy-2-methyl-
  • Oxacycloeicosane-2-propanoicacid, 19-amino-16,17,18,20-tetrahydroxy-2-methyl-, (-)-
  • Oxacycloeicosane-2-propanoicacid, 19-amino-16,17,18,20-tetrahydroxy-2-methyl-, (±)-

Uniqueness

The uniqueness of Oxacycloeicosane-2-propanoicacid, 19-amino-16,17,18,20-tetrahydroxy-2-methyl-, (+)- lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its similar counterparts.

Properties

CAS No.

208528-58-9

Molecular Formula

C23H45NO7

Molecular Weight

447.6 g/mol

IUPAC Name

3-(19-amino-16,17,18,20-tetrahydroxy-2-methyl-oxacycloicos-2-yl)propanoic acid

InChI

InChI=1S/C23H45NO7/c1-23(16-14-18(26)27)15-12-10-8-6-4-2-3-5-7-9-11-13-17(25)20(28)21(29)19(24)22(30)31-23/h17,19-22,25,28-30H,2-16,24H2,1H3,(H,26,27)

InChI Key

CULZKXGOLIWOSD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCCCCCCCCCCC(C(C(C(C(O1)O)N)O)O)O)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.